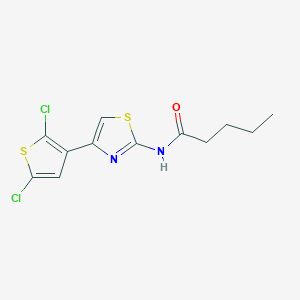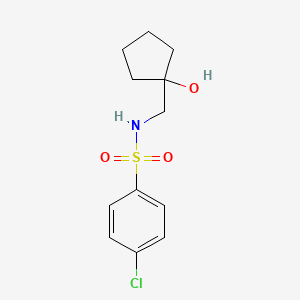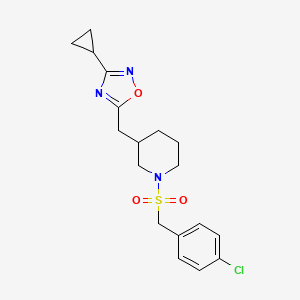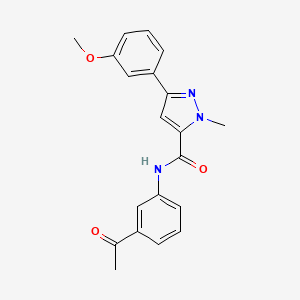![molecular formula C21H13Cl2F3N2O B2958468 6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 338978-91-9](/img/structure/B2958468.png)
6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C21H13Cl2F3N2O and its molecular weight is 437.24. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Antimicrobial Activity
A series of benzimidazole derivatives have been synthesized to explore their antimicrobial properties. For instance, compounds such as 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been refluxed with various agents to yield derivatives with potential antimicrobial activity. These synthesized compounds have shown moderate activity against pathogenic bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Candida albicans (Sah et al., 2014).
Antitumor and Antiviral Potential
Novel benzimidazole derivatives have been synthesized and tested for their antitumor activity. Certain compounds, especially those carrying aryl and heteroaryl groups, have shown potent antitumor activity in vitro on human breast adenocarcinoma cell lines. One compound, in particular, demonstrated significant antitumor potential, suggesting the promise of benzimidazole derivatives in cancer therapy (El-Nassan, 2012). Additionally, benzimidazole derivatives have been investigated for their in vitro anti-HIV activity, with some showing significant inhibition of viral effects in HIV-infected cells, highlighting their potential as anti-HIV agents (Chimirri et al., 1991).
Agricultural Applications
In the agricultural sector, benzimidazole compounds like Carbendazim have been utilized for the prevention and control of fungal diseases in plants. The development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides has been explored to enhance their delivery and reduce environmental toxicity. These advanced formulations have shown promising results in modifying the release profiles of fungicides and reducing their toxicity, offering new strategies for plant disease management (Campos et al., 2015).
Environmental Implications
The presence and environmental impact of benzimidazole derivatives, particularly as UV filters and stabilizers, have been investigated. These compounds have been detected in various environmental samples, including sediments and sewage sludge, raising concerns about their potential estrogenic activity and overall environmental footprint. Research into their occurrence, concentration levels, and potential effects on ecosystems is crucial for assessing the environmental safety of these widely used chemicals (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O/c22-16-6-4-14(5-7-16)20-27-18-9-8-17(23)11-19(18)28(20)29-12-13-2-1-3-15(10-13)21(24,25)26/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCQSIYLHYFCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2958388.png)
![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)


![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)





![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)